molecular formula C7H13N B149070 2-Ethyl-3,4,5,6-tetrahydropyridine CAS No. 1462-93-7

2-Ethyl-3,4,5,6-tetrahydropyridine

Cat. No. B149070
CAS RN: 1462-93-7
M. Wt: 111.18 g/mol
InChI Key: WUMTZFPMWIODSM-UHFFFAOYSA-N
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Description

2-Ethyl-3,4,5,6-tetrahydropyridine is a chemical compound with the molecular formula C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da . This compound has been suggested as a cause of mousy off-flavors in fermented beverages .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3,4,5,6-tetrahydropyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is partially saturated (tetrahydro-) and has an ethyl group (-C2H5) attached .

Scientific Research Applications

Chemical Synthesis

2-Ethyl-3,4,5,6-tetrahydropyridine and its derivatives have been extensively studied in chemical synthesis. Zhu et al. (2003) developed a method for synthesizing highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, achieving excellent yields with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Sambyal et al. (2011) synthesized a compound with a tetrahydropyridine ring, demonstrating its structure through X-ray diffraction studies (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Off-Flavor in Fermented Beverages

Craig and Heresztyn (1984) investigated the role of 2-ethyl-3,4,5,6-tetrahydropyridine in causing mousy off-flavors in wines. They developed a gas chromatographic-mass spectrometric method to estimate this compound in wine, suggesting its potential contribution to spoiled flavors in fermented beverages (Craig & Heresztyn, 1984).

Corrosion Inhibition

Haque et al. (2018) conducted studies on the corrosion inhibition properties of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, demonstrating its effectiveness in protecting mild steel in hydrochloric acid. The study highlighted the compound's potential as an excellent corrosion inhibitor, with high efficiency and protective surface covering on metal (Haque, Verma, Srivastava, Quraishi, & Ebenso, 2018).

Future Directions

THPs have sparked notable interest as an auspicious heterocyclic moiety . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . This suggests that 2-Ethyl-3,4,5,6-tetrahydropyridine and similar compounds may have potential applications in future pharmaceutical research.

properties

IUPAC Name

6-ethyl-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMTZFPMWIODSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163303
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3,4,5,6-tetrahydropyridine

CAS RN

1462-93-7
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-ethyl-3,4,5,6-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 2
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 3
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 4
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 5
2-Ethyl-3,4,5,6-tetrahydropyridine
Reactant of Route 6
2-Ethyl-3,4,5,6-tetrahydropyridine

Citations

For This Compound
61
Citations
JT Craig, T Heresztyn - American journal of enology and …, 1984 - Am Soc Enol Viticulture
A gas chromatographic-mass spectrometric method with multiple ion detection has been developed for the estimation of 2-ethyl-3,4,5,6-tetrahydropyridine (2-ethyl-Δ 1 -piperideine) …
Number of citations: 27 www.ajevonline.org
L Krout - 2019 - digitalcommons.usm.maine.edu
Unexpected tastes can negatively impact consumer experience in the beer industry. One such taste, a ‘mousy’off-flavor, is diminishing the quality of sour and wild beers throughout the …
Number of citations: 2 digitalcommons.usm.maine.edu
C Fuganti, FG Gatti, S Serra - Tetrahedron, 2007 - Elsevier
The natural flavors 2-acetyl-1-pyrroline 1a, 2-propionyl-1-pyrroline 1b, 2-acetyl-3,4,5,6-tetrahydropyridine 1c, 2-acetyl-2-thiazoline 1d, 2-propionyl-2-thiazoline 1e, and the artificial flavor …
Number of citations: 43 www.sciencedirect.com
D Kiyomichi, C Franc, P Moulis, L Riquier, P Ballestra… - Food Chemistry, 2023 - Elsevier
Three major compounds, 2-acetyl-1-pyrroline (APY), 2-acetyltetrahydropyridine (ATHP) and 2-ethyltetrahydropyridine (ETHP), have been identified as responsible for the mousy off-…
Number of citations: 1 www.sciencedirect.com
A Rapp - Food/Nahrung, 1998 - Wiley Online Library
Aroma compounds, as a result of their pronounced effect on our sensory organs, play a definitive role in the quality of our food and luxury products. As in the case with most food …
Number of citations: 345 onlinelibrary.wiley.com
PR Grbin, M Herderich, A Markides… - Journal of agricultural …, 2007 - ACS Publications
Mousy off-flavor is an insidious and economically disastrous microbiologically derived spoilage characteristic of wine and other fermented beverages. Tainted wines are rendered …
Number of citations: 17 pubs.acs.org
A Rapp, P Pretorius, D Kugler - Developments in food science, 1992 - Elsevier
The components responsible for unpleasant odors in wines are often present in such low quantities that their isolation and identification requires special techniques. One of these …
Number of citations: 45 www.sciencedirect.com
VM Arredondo, FE McDonald, TJ Marks - Organometallics, 1999 - ACS Publications
Organolanthanide complexes of the general type Cp‘ 2 LnCH(TMS) 2 (Cp‘ = η 5 -Me 5 C 5 ; Ln = La, Sm, Y, Lu; TMS = SiMe 3 ) serve as effective precatalysts for the rapid, regioselective…
Number of citations: 176 pubs.acs.org
AJ Schifferdecker, S Dashko, OP Ishchuk, J Piškur - Yeast, 2014 - Wiley Online Library
Recently, the non‐conventional yeast Dekkera bruxellensis has been gaining more and more attention in the food industry and academic research. This yeast species is a distant …
Number of citations: 142 onlinelibrary.wiley.com
D Straka, L Hleba - Journal of microbiology, biotechnology and …, 2022 - office2.jmbfs.org
Fermentation is traditionally divided into two types of fermentation bottom and top fermentation. There is a third type of fermentation, which is traditionally used for spontaneously …
Number of citations: 2 office2.jmbfs.org

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